molecular formula C19H19N3O4S B2643840 N-(3-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide CAS No. 932320-64-4

N-(3-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide

Cat. No. B2643840
CAS RN: 932320-64-4
M. Wt: 385.44
InChI Key: ZMNLAFBALFKOHP-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide, also known as MS023, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. MS023 belongs to the class of imidazole-based compounds that have been found to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide involves the inhibition of the enzyme lysine-specific demethylase 1 (LSD1). LSD1 is a histone demethylase that plays a key role in gene expression regulation. By inhibiting LSD1, N-(3-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide can modulate gene expression and affect various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide has been found to have various biochemical and physiological effects. In addition to its anticancer activity, N-(3-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide has been shown to have anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide is its specificity towards LSD1. It has been found to selectively inhibit LSD1 without affecting other histone demethylases. This makes it a valuable tool for studying the role of LSD1 in various cellular processes. However, one of the limitations of N-(3-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for N-(3-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide research. One of the areas of interest is the development of N-(3-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide-based drugs for cancer therapy. The optimization of N-(3-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide analogs with improved pharmacokinetic properties and lower toxicity is also an area of active research. Another potential application of N-(3-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide is in the treatment of inflammatory diseases. Further studies are needed to explore the full potential of N-(3-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide in various therapeutic applications.

Synthesis Methods

The synthesis of N-(3-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide involves a multi-step process that starts with the reaction between 3-methylbenzoyl chloride and 3-aminophenylacetic acid to form an intermediate product. This intermediate is then reacted with 4-methylbenzene-1-sulfonyl chloride to produce the final product, N-(3-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide. The synthesis of N-(3-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide has been optimized to achieve high yields and purity.

Scientific Research Applications

N-(3-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer treatment. N-(3-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide has been found to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and colon cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.

properties

IUPAC Name

N-(3-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-14-6-8-17(9-7-14)27(25,26)22-11-10-21(19(22)24)13-18(23)20-16-5-3-4-15(2)12-16/h3-12H,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNLAFBALFKOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)CC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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